Phenyltrimethylammonium iodide

Catalog No.
S600824
CAS No.
98-04-4
M.F
C9H14IN
M. Wt
263.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethylammonium iodide

CAS Number

98-04-4

Product Name

Phenyltrimethylammonium iodide

IUPAC Name

trimethyl(phenyl)azanium;iodide

Molecular Formula

C9H14IN

Molecular Weight

263.12 g/mol

InChI

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

KKLAORVGAKUOPZ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C1=CC=CC=C1.[I-]

Solubility

39.5 [ug/mL]

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[I-]

Isomeric SMILES

C[N+](C)(C)C1=CC=CC=C1.[I-]

Organic Synthesis:

  • Precursor for quaternary ammonium compounds: PhMe3I serves as a crucial starting material for the synthesis of various quaternary ammonium compounds. These compounds find applications in diverse fields like:
    • Phase-transfer catalysis: They facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) in various organic reactions .
    • Antimicrobials: Certain quaternary ammonium compounds exhibit antimicrobial properties and are explored for potential applications in disinfectants and antiseptics .
    • Ionic liquids: PhMe3I can be used to synthesize ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity, making them valuable in various research areas like electrochemistry and catalysis .

Medicinal Chemistry:

  • Cholinergic Ligand Studies: PhMe3I, due to its positively charged ammonium group, can interact with acetylcholine receptors, which play a crucial role in the nervous system. It is used as a research tool to study these receptors and their involvement in various neurological disorders like Alzheimer's disease and Parkinson's disease .

Material Science:

  • Organic-inorganic hybrid materials: PhMe3I can be incorporated into the synthesis of organic-inorganic hybrid materials, which combine the properties of both organic and inorganic components. These materials have potential applications in areas like solar cells, light-emitting diodes (LEDs), and sensors .

Analytical Chemistry:

  • Ion-pairing agent: PhMe3I can act as an ion-pairing agent in chromatography and other analytical techniques. This improves the separation and detection of certain charged molecules .

PTMA iodide is a quaternary ammonium salt, meaning the nitrogen atom carries a positive charge and is bonded to four organic groups (in this case, three methyl groups and a phenyl group). It is synthesized from trimethylamine and iodobenzene []. PTMA iodide has gained significance due to its applicability in various research areas like catalysis, material science, and medicinal chemistry [, ].


Molecular Structure Analysis

PTMA iodide features a central nitrogen atom bonded to three methyl groups and a phenyl group. The nitrogen atom carries a positive charge balanced by a negatively charged iodide ion (I-). The aromatic character of the phenyl ring and the presence of the charged quaternary ammonium center are key structural features [].


Chemical Reactions Analysis

PTMA iodide acts as a precursor or reactant in various organic reactions. Here's an example:

  • Synthesis of Ionic Liquids: PTMA iodide can be used to prepare ionic liquids, which are salts with unique properties like high thermal stability and tunable polarity. For instance, reacting PTMA iodide with a long-chain alkyl halide can produce an ionic liquid with specific characteristics [].

(C6H5)(CH3)3N+ I- + C12H25Br → (C6H5)(CH3)3N+ Br- + C12H25I []


Physical And Chemical Properties Analysis

  • Melting point: 222-224 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Soluble in water and methanol
, particularly those involving nucleophilic substitutions and methylation processes. One notable reaction is its use as a reagent for the N-methylation of amides and indoles, where it facilitates monoselective methylation under mild conditions. This reaction highlights its utility as a safe and easy-to-handle reagent compared to other methylating agents . Additionally, it can act as a catalyst in oxidation reactions when combined with other oxidizing agents, demonstrating its versatility in synthetic organic chemistry .

Research indicates that phenyltrimethylammonium iodide exhibits biological activity, particularly as a neurotoxin. In studies involving mice, it has been shown to cause convulsions at lethal doses (LD50 = 55 mg/kg), indicating potential neurotoxic effects . Furthermore, it is classified as harmful by ingestion and can cause skin and eye irritation. These properties necessitate careful handling and consideration of safety protocols when working with this compound.

Phenyltrimethylammonium iodide can be synthesized through several methods. A common approach involves the methylation of N,N-dimethylaniline using methyl iodide. The reaction typically occurs under basic conditions to facilitate the formation of the quaternary ammonium salt:

  • Reactants: N,N-dimethylaniline and methyl iodide.
  • Conditions: The reaction is usually performed in an organic solvent like acetone or ethanol.
  • Product Isolation: The product can be precipitated out by adding an antisolvent such as diethyl ether.

This method yields phenyltrimethylammonium iodide with good purity and yield.

Phenyltrimethylammonium iodide finds applications across various fields:

  • Organic Synthesis: It serves as a reagent for methylation reactions and other transformations.
  • Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
  • Dyes and Agrochemicals: Acts as a precursor in the manufacture of dyes and agrochemical products .
  • Catalysis: It can function as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Studies on the interactions of phenyltrimethylammonium iodide have focused on its role in biological systems and its reactivity with various substrates. Its neurotoxic effects highlight important safety considerations when used in laboratory settings. Additionally, research has explored its interactions with nucleophiles during methylation processes, providing insights into its mechanism of action as a reagent .

Phenyltrimethylammonium iodide shares similarities with other quaternary ammonium compounds but stands out due to its specific structure and reactivity profile. Below are some similar compounds:

Compound NameChemical FormulaUnique Features
Trimethylphenylammonium bromideC₉H₁₂BrNUsed primarily for bromination reactions
Benzyltrimethylammonium chlorideC₁₁H₁₄ClNCommonly used for phase transfer catalysis
Tetra-n-butylammonium bromideC₁₆H₃₄BrNKnown for its use in extracting metal ions

Phenyltrimethylammonium iodide's unique combination of properties—such as solubility in polar solvents and selectivity in methylation reactions—distinguishes it from these other compounds, making it particularly useful in specific synthetic applications .

LogP

-2.74 (LogP)

Melting Point

224.0 °C

UNII

4O888XQ7FP

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (11.63%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

98-04-4

Wikipedia

Phenyltrimethylammonium iodide

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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